molecular formula C20H24O11S2 B15289370 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyrannosyl benzenthiosulfonate

2,3,4,6-Tetra-O-acetyl-beta-D-glucopyrannosyl benzenthiosulfonate

Cat. No.: B15289370
M. Wt: 504.5 g/mol
InChI Key: REDJMNMIQSVTEY-OBKDMQGPSA-N
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Description

2,3,4,6-Tetra-O-acetyl-beta-D-glucopyrannosyl benzenthiosulfonate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a glucopyranosyl moiety and a benzenthiosulfonate group. It is often used in chemical synthesis and analytical chemistry due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyrannosyl benzenthiosulfonate typically involves the acetylation of beta-D-glucopyranose followed by the introduction of the benzenthiosulfonate group. The acetylation process is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually involve maintaining the reaction mixture at a low temperature to prevent decomposition .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale acetylation reactors where beta-D-glucopyranose is treated with acetic anhydride. The benzenthiosulfonate group is then introduced through a sulfonation reaction using benzenesulfonyl chloride in the presence of a base such as triethylamine .

Chemical Reactions Analysis

Types of Reactions

2,3,4,6-Tetra-O-acetyl-beta-D-glucopyrannosyl benzenthiosulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyrannosyl benzenthiosulfonate involves its interaction with various molecular targets. The glucopyranosyl moiety can interact with carbohydrate-binding proteins, while the benzenthiosulfonate group can undergo redox reactions. These interactions can modulate biological pathways and influence cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4,6-Tetra-O-acetyl-beta-D-glucopyrannosyl benzenthiosulfonate is unique due to its combination of a glucopyranosyl moiety and a benzenthiosulfonate group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C20H24O11S2

Molecular Weight

504.5 g/mol

IUPAC Name

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(benzenesulfonylsulfanyl)oxan-2-yl]methyl acetate

InChI

InChI=1S/C20H24O11S2/c1-11(21)27-10-16-17(28-12(2)22)18(29-13(3)23)19(30-14(4)24)20(31-16)32-33(25,26)15-8-6-5-7-9-15/h5-9,16-20H,10H2,1-4H3/t16-,17-,18+,19-,20+/m1/s1

InChI Key

REDJMNMIQSVTEY-OBKDMQGPSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)SS(=O)(=O)C2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)SS(=O)(=O)C2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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